Product packaging for SC-2001(Cat. No.:CAS No. 1383727-17-0)

SC-2001

Cat. No.: B610731
CAS No.: 1383727-17-0
M. Wt: 368.234
InChI Key: MJCQSMDIFFNYRS-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC-2001 is a potent and selective small molecule inhibitor designed for basic research applications. Its primary research value lies in its ability to target and inhibit [e.g., a specific kinase or protein], a key player in [e.g., a specific signaling pathway like apoptosis or cell proliferation]. The mechanism of action involves [e.g., competitive ATP-binding site inhibition], leading to the modulation of downstream effectors and resulting in [e.g., reduced cell viability in certain cancer cell lines]. This makes this compound a valuable chemical probe for studying the role of [the target pathway] in diseases such as [e.g., breast cancer or leukemia] . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Clear labeling, such as "For Research Use Only – Not for use in diagnostic procedures," is required to communicate its intended application .

Properties

CAS No.

1383727-17-0

Molecular Formula

C18H14BrN3O

Molecular Weight

368.234

IUPAC Name

5-Bromo-2-[4-methoxy-5-(2H-pyrrol-2-ylidenemethyl)-1H-pyrrol-2-yl]-1H-indole

InChI

InChI=1S/C18H14BrN3O/c1-23-18-10-16(22-17(18)9-13-3-2-6-20-13)15-8-11-7-12(19)4-5-14(11)21-15/h2-10,21-22H,1H3/b13-9+

InChI Key

MJCQSMDIFFNYRS-UKTHLTGXSA-N

SMILES

COC1=C(/C=C2N=CC=C/2)NC(C(N3)=CC4=C3C=CC(Br)=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC-2001;  SC 2001;  SC2001.

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Sc 2001

Elucidation of Primary Molecular Targets and Binding Affinities

Research has focused on identifying the direct molecular targets of SC-2001 and understanding the strength of these interactions. tccf.org.tw

Direct Protein-Target Interactions

This compound has been shown to interact with specific proteins. Similar to its structural relative, obatoclax, this compound inhibits the protein-protein interactions between Mcl-1 and Bak. tccf.org.twnih.govaacrjournals.org However, this compound also uniquely downregulates the protein levels of Mcl-1 by reducing its transcription, a mechanism not observed with obatoclax. tccf.org.twnih.govaacrjournals.org

Enzyme Modulation and Inhibition Kinetics

A key aspect of this compound's mechanism involves the modulation of enzyme activity, particularly protein tyrosine phosphatases. tccf.org.tw this compound significantly enhances the expression and activity of SHP-1 (Src homology region 2-containing protein tyrosine phosphatase-1), a negative regulator of STAT3. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org This enhancement of SHP-1 activity plays a crucial role in the downstream effects of this compound. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org While specific detailed enzyme inhibition kinetics (like Ki or IC50 values for SHP-1 or other enzymes) for this compound are not extensively detailed in the provided search results, the observed increase in SHP-1 activity is a primary documented enzymatic modulation. tccf.org.twnih.govaacrjournals.orgaacrjournals.org

Downstream Signaling Pathway Perturbations Induced by this compound

This compound's interaction with its primary targets leads to significant alterations in several downstream signaling pathways. tccf.org.tw

Regulation of Key Kinase Activities (e.g., STAT3 phosphorylation inhibition)

A major effect of this compound is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation, specifically at tyrosine 705. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org This downregulation of phosphorylated STAT3 subsequently inhibits its transcriptional activities in a dose-dependent manner. tccf.org.twnih.govaacrjournals.orgaacrjournals.org STAT3 is a key signaling molecule involved in cell survival, proliferation, and angiogenesis, and its aberrant activation is common in many cancers. aacrjournals.orgmdpi.com this compound has been shown to reduce IL-6-induced STAT3 activation. tccf.org.twnih.gov

Modulation of Phosphatase Activities (e.g., SHP1 expression and activity enhancement)

As mentioned earlier, this compound enhances the expression and activity of SHP-1. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org This enhancement of SHP-1, a phosphatase, contributes significantly to the downregulation of phosphorylated STAT3. tccf.org.twnih.govnih.govaacrjournals.org The increased SHP-1 expression and activity are mediated by the upregulation of its transcription, which is further mediated by the transcription factor RFX-1. nih.govaacrjournals.org Studies have shown that this compound increases the binding capacity of RFX-1 to the SHP-1 promoter, leading to increased SHP-1 expression. nih.govaacrjournals.org

Cellular Consequences and Phenotypic Effects of this compound

The molecular and signaling pathway perturbations induced by this compound result in distinct cellular consequences and phenotypic effects. tccf.org.tw A primary outcome is the induction of apoptosis (programmed cell death) in cancer cells. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org This apoptotic effect is largely mediated through the SHP-1-dependent inactivation of STAT3. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.org Overexpression of STAT3 has been shown to protect cells from this compound-induced apoptosis, highlighting the critical role of STAT3 inhibition in its effects. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.org Furthermore, this compound represses the expression of STAT3-regulated proteins involved in cell survival and proliferation, such as Mcl-1, survivin, and cyclin D1. tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.org

Here is a summary of some research findings related to this compound's effects:

Cellular EffectMechanism InvolvedObserved InSource
Growth InhibitionDownregulation of p-STAT3HCC cell lines, Breast cancer cell lines tccf.org.twnih.govaacrjournals.orgaacrjournals.org
Apoptosis InductionSHP-1-dependent STAT3 inactivationHCC cell lines, Breast cancer cell lines tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org
Repression of ProteinsInhibition of STAT3 transcriptional activityMcl-1, survivin, cyclin D1 tccf.org.twnih.govnih.govaacrjournals.orgaacrjournals.org
Reduced STAT3 ActivationEnhanced SHP-1 expression and activityIL-6-induced STAT3 activation tccf.org.twnih.gov

This table summarizes key observed cellular effects and the primary mechanisms linked to them based on the provided information.

Mechanisms of Apoptosis Induction

Research indicates that this compound effectively inhibits cell growth and induces apoptosis in human breast cancer and hepatocellular carcinoma (HCC) cell lines. wikipedia.orgresearcherslinks.com A central mechanism identified involves the downregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (Tyr 705). wikipedia.orgresearcherslinks.comguidetopharmacology.orgnih.gov This reduction in p-STAT3 levels is associated with the repression of several proteins regulated by STAT3, which are known to play roles in cell survival and proliferation, including Mcl-1, survivin, and cyclin D1. wikipedia.orgresearcherslinks.com

Further investigation into the mechanism of STAT3 inactivation by this compound revealed an increase in the expression and activity of the protein tyrosine phosphatase SHP-1 (also known as PTPN6). wikipedia.orgresearcherslinks.comguidetopharmacology.orgnih.gov SHP-1 is a negative regulator of STAT3, and its enhanced activity contributes to the observed decrease in STAT3 phosphorylation. wikipedia.orgresearcherslinks.com The upregulation of SHP-1 expression appears to be mediated, at least in part, at the transcriptional level by the transcription factor RFX-1. wikipedia.org Studies using chromatin immunoprecipitation assays have shown that this compound increases the binding capacity of RFX-1 to the SHP-1 promoter, suggesting a transcriptional regulation mechanism. wikipedia.org Knockdown of either RFX-1 or SHP-1 has been shown to reduce this compound-induced apoptosis, while ectopic expression of RFX-1 enhanced SHP-1 expression and augmented the apoptotic effect of this compound. wikipedia.org

In addition to inhibiting STAT3 signaling, this compound has been shown to inhibit the protein-protein interactions between Mcl-1 and Bak, similar to its structural analog obatoclax. researcherslinks.comguidetopharmacology.org However, unlike obatoclax, this compound also downregulates the protein levels of Mcl-1 by reducing its transcription. researcherslinks.comguidetopharmacology.org This transcriptional repression of Mcl-1, a key anti-apoptotic protein, further contributes to the apoptotic effects of this compound. researcherslinks.comguidetopharmacology.org

The induction of apoptosis by this compound is thus a multi-faceted process involving the inactivation of pro-survival STAT3 signaling through SHP-1 upregulation mediated by RFX-1, and the downregulation of anti-apoptotic proteins like Mcl-1, survivin, and cyclin D1. wikipedia.orgresearcherslinks.comguidetopharmacology.orgnih.gov

Autophagy Modulation in Research Models

This compound is an analog of obatoclax, a compound known to induce autophagy in cancer cells. mdpi.comunram.ac.id While the structural relationship suggests a potential for this compound to also modulate autophagy, detailed research findings specifically delineating the mechanisms of autophagy modulation by this compound in the provided sources are limited. Obatoclax is known to induce apoptosis through targeting anti-Bcl-2 family proteins, and it also triggers autophagy. mdpi.comunram.ac.id General mechanisms of autophagy modulation involve complex molecular machinery, including ATG proteins and pathways such as mTOR, AKT, and AMPK signaling, which integrate cellular stress and nutrient signals. unram.ac.idanu.edu.au However, the precise involvement of these pathways in the context of this compound-specific autophagy modulation requires further detailed investigation based on the available information.

Cell Cycle Dynamics and Arrest

The effect of this compound on cell cycle dynamics is evident through its impact on cell cycle regulatory proteins. This compound has been shown to repress the expression of cyclin D1, a protein whose transcription is regulated by STAT3. wikipedia.orgresearcherslinks.com Cyclin D1 is a key regulator of the cell cycle, particularly the transition from the G1 phase to the S phase. kau.edu.sa By downregulating cyclin D1, this compound likely impedes cell cycle progression, potentially leading to cell cycle arrest. wikipedia.orgresearcherslinks.com While the specific phase of cell cycle arrest induced by this compound is not explicitly detailed in the provided research snippets, the consistent repression of cyclin D1 suggests a potential impact on the G1 phase. wikipedia.orgresearcherslinks.com

Interrogation of this compound's Effects on Specific Biochemical Pathways

The most prominent biochemical pathway affected by this compound, as revealed by research, is the STAT3 signaling pathway. This compound acts as an inhibitor of STAT3 activation by significantly reducing the phosphorylation of STAT3 at tyrosine 705. wikipedia.orgresearcherslinks.comguidetopharmacology.orgnih.gov This inhibition of phosphorylation subsequently suppresses the transcriptional activities of STAT3. researcherslinks.comguidetopharmacology.org The impact on STAT3 signaling is further amplified by this compound's ability to enhance the expression and activity of SHP-1, a protein tyrosine phosphatase that dephosphorylates and inactivates STAT3. wikipedia.orgresearcherslinks.comguidetopharmacology.orgnih.gov

The consequences of inhibiting the STAT3 pathway extend to the modulation of various downstream proteins and cellular processes. STAT3 regulates the expression of genes involved in cell survival, proliferation, and angiogenesis. researcherslinks.com The observed repression of Mcl-1, survivin, and cyclin D1 are direct results of the inhibited transcriptional activity of STAT3 due to this compound treatment. wikipedia.orgresearcherslinks.com Furthermore, this compound has been shown to reduce IL-6-induced STAT3 activation, highlighting its ability to interfere with upstream signaling that leads to STAT3 phosphorylation. researcherslinks.com

Preclinical Efficacy and Biological Activities of Sc 2001 Non Human Studies

In Vitro Cellular Efficacy Studies

In vitro studies using cellular systems are fundamental in the early assessment of a compound's biological activity and efficacy. These studies allow for controlled environments to evaluate direct effects on cancer cells.

Assessment Across Diverse Cell Line Panels

SC-2001 has demonstrated significant growth-inhibitory effects in a dose-dependent manner across a panel of human hepatocellular carcinoma (HCC) cell lines, including HepG2, PLC5, and Huh-7. wikidata.org Comparative studies indicated that this compound exhibited better antitumor effects in these liver cancer cell lines compared to obatoclax. wikipedia.orgwikidata.org

Beyond HCC, this compound has also shown activity against melanoma cell lines. It was found to target the bulk of melanoma cells in vitro, reducing cell viability and increasing cytotoxicity in both BRAF-mutated (A375, 1205-Lu, HT144, and MB2309) and NRAS-mutated (WM852c) melanoma lines. mims.com Significant reductions in cell viability were observed at doses of 2.5 µM or higher, while increased cytotoxicity was evident at doses of 5 µM or higher, regardless of the melanoma cell line's mutation status. mims.com

While specific comprehensive data tables detailing IC50 values across a vast panel were not available in the provided information, the findings indicate a broad range of activity against different cancer types in vitro.

Specificity and Selectivity Profiling in Cellular Systems

The biological activity of this compound appears linked to its influence on key cellular pathways involved in cancer cell survival and proliferation. Mechanistically, this compound inhibits the protein-protein interactions between Mcl-1 and Bak. wikidata.org Furthermore, it downregulates the protein levels of Mcl-1 by reducing its transcription, a mechanism distinct from that observed with obatoclax. wikidata.org

A notable aspect of this compound's activity is its impact on the STAT3 signaling pathway. This compound has been shown to downregulate the phosphorylation of STAT3 at Tyr 705, subsequently inhibiting its transcriptional activities in a dose-dependent manner. wikidata.org This inhibition of STAT3 leads to the repression of STAT3-regulated proteins crucial for cell survival and proliferation, such as survivin and cyclin D1. wikidata.org this compound also reduced IL-6-induced STAT3 activation in HepG2 and PLC5 cells. wikidata.org

Crucially, this compound enhances the expression and activity of SHP1, a known negative regulator of STAT3. wikidata.org Inhibition of SHP-1 activity, either through specific inhibitors or small interference RNA, was found to reduce the apoptotic effects of this compound, suggesting a key role for SHP-1 in mediating this compound-induced cell death via STAT3 inactivation. wikidata.org This suggests a degree of selectivity towards pathways involving Mcl-1, STAT3, and SHP-1 in susceptible cancer cells. However, comprehensive profiling across a wide range of cellular targets or normal cell types to definitively establish its specificity and selectivity profile beyond these observed pathways was not detailed in the provided information.

Synergy and Combination Research with Other Investigational Agents in Cellular Models

Preclinical research has explored the potential for this compound to act in synergy with other therapeutic agents in cellular models. Studies have indicated that the use of this compound in combination with sorafenib (B1663141) synergizes the anticancer effect in certain cell lines, such as Huh7 R1 and R3 cells. This suggests that combining this compound with agents targeting different pathways could potentially enhance therapeutic outcomes.

While the specific details of the synergy observed with sorafenib, such as combination indices or the extent of the synergistic effect, were not extensively provided, this finding highlights the potential for this compound to be part of combination therapy strategies. Methodologies for assessing synergy in vitro commonly include checkerboard assays and time-kill assays, which help to characterize the nature of drug interactions (synergistic, additive, or antagonistic).

In Vivo Efficacy Research in Animal Models

In vivo studies using animal models are critical for evaluating the efficacy of a compound within a complex biological system, providing insights that cannot be fully replicated by in vitro methods.

Pharmacodynamic Biomarkers in Preclinical Animal Studies

Pharmacodynamic (PD) biomarkers are indicators that a biological response has occurred in an organism following exposure to a therapeutic agent, demonstrating that the drug is engaging its intended target or pathway in vivo.

Dose-Response Relationships in Animal Efficacy Models

Information regarding the dose-response relationships of this compound in animal efficacy models could not be retrieved from the permitted sources. Therefore, detailed research findings and data tables for this section cannot be provided.

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Sc 2001 and Analogues

Established Synthetic Routes for SC-2001 and Its Key Intermediates

Designing a synthetic route for this compound would consider factors such as yield, cost of materials, reaction efficiency, regioselectivity, stereoselectivity (if applicable), and environmental impact researchgate.net. Established routes often involve the optimization of reaction parameters, including temperature, pressure, solvent, catalysts, and reaction time. The isolation and purification of both the final product and key intermediates are critical steps, often employing techniques such as chromatography and crystallization.

While specific details for this compound are not available, the synthesis of key intermediates often focuses on creating crucial structural fragments with high purity and appropriate functionalization for subsequent coupling reactions. For instance, the synthesis of chiral drug intermediates frequently utilizes biocatalysis or asymmetric synthesis to ensure the desired stereochemistry, which is often essential for biological activity acs.orgresearchgate.netnih.gov.

Rational Design and Synthesis of this compound Analogues for Mechanistic Probing

Rational design of analogues involves the deliberate modification of the chemical structure of a lead compound like this compound to investigate how specific changes impact its biological activity and mechanism of action researchgate.netrsc.orgrsc.orgresearchgate.netacs.orgnih.govmdpi.com. This process is guided by the initial understanding of the compound's interaction with its target, often gained from preliminary biological screening and structural information if available.

The design of analogues aims to probe the role of different parts of the molecule in target binding, potency, selectivity, and pharmacokinetic properties. This can involve:

Substituent modifications: Varying functional groups at specific positions on the this compound scaffold.

Scaffold hopping: Replacing the core structure with a different but isosteric or isoelectronic system.

Chain variations: Modifying the length, branching, or saturation of alkyl chains or linkers.

Stereochemical changes: Synthesizing different enantiomers or diastereomers.

The synthesis of these rationally designed analogues requires versatile synthetic methodologies that allow for systematic structural variations rsc.orgrsc.org. Parallel synthesis and combinatorial chemistry techniques can be employed to generate libraries of analogues efficiently. rsc.org

Structure-Activity Relationship (SAR) Investigations for Target Engagement and Biological Potency

SAR studies are fundamental to medicinal chemistry and aim to establish a relationship between the chemical structure of a series of compounds and their biological activity neuroquantology.comnih.govijpsr.comresearchgate.net. For this compound and its analogues, SAR investigations would involve synthesizing a series of structurally related compounds and evaluating their biological effects in relevant assays.

Key aspects of SAR investigations include:

Target Engagement Assays: These assays measure the ability of a compound to bind to its intended biological target nih.govfrontiersin.orgdrugtargetreview.comacs.org. Techniques such as

Thermal Shift Assays (CETSA) frontiersin.orgdrugtargetreview.com

Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity and thermodynamics. Target engagement is crucial to confirm that the observed biological effect is mediated through the intended target. nih.govacs.org

Biological Potency Assays: These assays quantify the magnitude of the biological effect produced by a compound americanpharmaceuticalreview.comnih.govdrugdiscoverynews.comfda.govpharmaron.com. The specific assay depends on the known or hypothesized mechanism of action of this compound. Examples include:

Enzymatic assays (for enzyme inhibitors/activators) americanpharmaceuticalreview.com

Cell-based assays measuring proliferation, viability, signaling pathway modulation, or reporter gene expression americanpharmaceuticalreview.comnih.govdrugdiscoverynews.com

Functional assays relevant to the targeted biological process. drugdiscoverynews.com

By comparing the structural variations of the analogues with their respective target engagement and potency data, researchers can identify key structural features that are essential for activity, those that contribute to improved potency or selectivity, and those that are detrimental to the desired biological effect. This information guides further rational design and synthesis efforts to optimize the properties of this compound.

Computational Chemistry and Molecular Modeling Approaches in this compound Research

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery and can significantly complement experimental synthesis and SAR studies of compounds like this compound neuroquantology.comnih.govfmhr.orgscielo.brijsrtjournal.comfrontiersin.orgresearchgate.net. These approaches use computer simulations to gain insights into the electronic structure, properties, and interactions of molecules. neuroquantology.comfmhr.orgresearchgate.net

Ligand-Protein Docking and Molecular Dynamics Simulations

If the three-dimensional structure of the biological target of this compound is known or can be reliably modeled, ligand-protein docking can be used to predict the likely binding mode and affinity of this compound and its analogues to the target protein nih.govijsrtjournal.comjscimedcentral.comfrontiersin.orgnih.govnih.gov. Docking algorithms explore various orientations and conformations of the ligand within the protein's binding site and score them based on predicted interaction energies. ijsrtjournal.comjscimedcentral.comfrontiersin.orgnih.govnih.gov

Molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein interaction over time scielo.brijsrtjournal.commdpi.comtandfonline.comnih.govmdpi.comfrontiersin.org. MD simulations simulate the movement of atoms and molecules, allowing researchers to observe the stability of the docked complex, conformational changes in the protein and ligand upon binding, and the role of solvent molecules in the interaction. scielo.brijsrtjournal.commdpi.comtandfonline.comnih.govmdpi.comfrontiersin.org Combining docking with MD simulations can help refine binding poses and provide a better estimation of binding free energies. acs.orgmdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis aims to develop mathematical models that correlate the structural and physicochemical properties (descriptors) of a series of compounds with their biological activity acs.orgijpsr.comnih.govmdpi.comeuropa.euacs.orgijsrm.netnih.gov. For this compound analogues, QSAR models can be built using the biological potency data obtained from SAR studies and a variety of molecular descriptors calculated from the 2D or 3D structures of the compounds. acs.orgijpsr.commdpi.comeuropa.euacs.orgijsrm.netnih.gov

QSAR models can be used to:

Identify the key molecular properties that influence biological activity. ijpsr.comnih.gov

Predict the activity of new, unsynthesized analogues. ijpsr.com

Guide the design of future generations of compounds with improved properties. ijpsr.com

Common QSAR methods include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning techniques ijpsr.commdpi.comacs.orgijsrm.net. The reliability of QSAR models depends on the quality of the biological data, the relevance of the descriptors used, and the appropriate statistical validation of the model. ijpsr.commdpi.comijsrm.net

Advanced Analytical and Methodological Approaches in Sc 2001 Research

Biochemical and Biophysical Assays for Target Interaction

Biochemical and biophysical assays are crucial for characterizing the direct interaction between a compound like SC-2001 and its intended molecular target, MCL-1, as well as assessing its selectivity against other related proteins. These methods provide insights into binding affinity and the mechanism of inhibition.

High-Throughput Screening Methodologies for this compound

High-throughput screening (HTS) is a fundamental approach in drug discovery that allows for the rapid evaluation of large libraries of compounds against a specific biological target or phenotypic assay researchgate.netdntb.gov.ua. While specific details regarding the HTS campaigns that led to the identification of this compound are not extensively detailed in the provided search results, HTS is a common initial step in discovering MCL-1 inhibitors researchgate.netdntb.gov.uaresearchgate.net. HTS assays for MCL-1 inhibitors often involve measuring the disruption of the interaction between MCL-1 and its binding partners, such as BH3-only proteins (e.g., BIM, NOXA), using techniques like Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET) bpsbioscience.com. These methods are amenable to miniaturization and automation, enabling the screening of hundreds of thousands of compounds per day researchgate.net.

Cell-Based Assays for Mechanistic and Phenotypic Characterization

Cell-based assays are essential for understanding the biological effects of this compound in a more physiologically relevant context, assessing its impact on cell viability, apoptosis, and specific signaling pathways.

Studies on this compound have frequently utilized cell-based assays to evaluate its anti-tumor effects, particularly in melanoma and hepatocellular carcinoma cell lines researchgate.netoncotarget.comnih.govtccf.org.tw.

Specific cell-based assays applied in this compound research include:

Cell Viability Assays: Assays such as ATP assays (e.g., CellTiter-Glo) and Cyto-tox Glo assays are commonly used to measure the metabolic activity or membrane integrity of cells after treatment with this compound, providing an indication of cell viability and cytotoxicity researchgate.netoncotarget.com. Research has shown that this compound reduces cell viability in various melanoma cell lines in a dose-dependent manner researchgate.netoncotarget.com.

Immunoblotting (Western Blot): This technique is used to detect and quantify changes in the protein levels of key signaling molecules and apoptosis markers in cells treated with this compound. Studies have used immunoblotting to assess the cleavage of PARP (a marker of apoptosis) and the expression levels of MCL-1 and STAT3 following this compound treatment oncotarget.comtccf.org.tw. Data from these studies indicate that this compound causes PARP cleavage and downregulates MCL-1 and phosphorylated STAT3 protein levels tccf.org.tw.

An example of data that might be presented from such assays (hypothetical, based on descriptions in search results):

Cell LineThis compound ConcentrationCell Viability (% of Control)PARP CleavageMCL-1 Protein LevelpSTAT3 Protein Level
Melanoma A2.5 µM~70%DetectedDecreasedDecreased
Melanoma A5.0 µM~40%IncreasedSignificantly DecreasedSignificantly Decreased
Melanoma B2.5 µM~80%DetectedDecreasedDecreased
Melanoma B5.0 µM~50%IncreasedSignificantly DecreasedSignificantly Decreased
Hepatocellular Carcinoma C1.0 µM~60%DetectedDecreasedDecreased
Hepatocellular Carcinoma C2.0 µM~30%IncreasedSignificantly DecreasedSignificantly Decreased

Reporter Gene Assays for Pathway Activation

Reporter gene assays are valuable tools for monitoring the transcriptional activity of specific genes or the activation of particular signaling pathways in response to compound treatment jci.orgacs.orgnih.gov. These assays involve transfecting cells with a construct where a reporter gene (e.g., luciferase, fluorescent protein) is under the control of a promoter or response element that is regulated by the pathway of interest jci.orgaacrjournals.org. Changes in reporter gene expression indicate the effect of the compound on that pathway.

In the context of MCL-1 inhibitors like this compound, reporter gene assays can be used to study the transcriptional regulation of MCL-1 itself or the activity of downstream pathways affected by MCL-1 inhibition, such as those involving STAT3 tccf.org.twnih.govmdpi.com. Research on this compound has indicated it can reduce the transcription of MCL-1 tccf.org.tw, an effect that could be investigated using reporter gene constructs containing the MCL-1 promoter. Additionally, since this compound has been shown to inactivate STAT3 tccf.org.tw, reporter gene assays driven by STAT3-responsive elements could be used to quantify this effect.

Flow Cytometry for Cellular Processes (e.g., Apoptosis, Cell Cycle)

Flow cytometry is a powerful technique that allows for the quantitative analysis of various cellular properties and processes in a population of cells oncotarget.comnih.govaacrjournals.org. It is widely used in cancer research to assess apoptosis and cell cycle distribution.

In studies involving MCL-1 inhibitors, flow cytometry is frequently used to:

Quantify Apoptosis: By staining cells with markers like Annexin V (which detects externalized phosphatidylserine, an early event in apoptosis) and propidium (B1200493) iodide (PI) or DAPI (DNA-binding dyes that assess membrane integrity), flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cells oncotarget.commdpi.comaacrjournals.orgfrontiersin.orgmolbiolcell.org. This allows researchers to determine the extent to which this compound induces programmed cell death.

Analyze Cell Cycle Distribution: Staining cellular DNA with dyes like PI or DAPI enables flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content oncotarget.comjci.orgnih.govaacrjournals.orgresearchgate.net. Changes in cell cycle profiles after this compound treatment can indicate whether the compound causes cell cycle arrest.

While specific flow cytometry data for this compound were not detailed in the provided results, studies on MCL-1 inhibitors commonly show an increase in the apoptotic cell population (e.g., Annexin V-positive cells) and potential alterations in cell cycle distribution upon treatment mdpi.comfrontiersin.orgmolbiolcell.org.

Omics-Based Approaches in this compound Research

Omics-based approaches, such as transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological changes induced by a compound at the molecular level. These high-throughput techniques can reveal global alterations in gene expression, protein profiles, and metabolic pathways, offering a systems-level understanding of a compound's effects.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Techniques like RNA sequencing (RNA-Seq) and microarrays allow for the quantification of gene expression levels across the genome. By comparing the transcriptomic profiles of cells or tissues treated with this compound to untreated controls, researchers can identify genes that are upregulated or downregulated in response to the compound. This can provide insights into the signaling pathways and biological processes affected by this compound. Given this compound's reported effects on STAT3 and SHP1 expression guidetopharmacology.orgnih.gov, transcriptomic analysis could confirm and expand upon these findings by identifying other genes involved in the same or related pathways that are modulated by the compound. Despite the general applicability of transcriptomics in drug discovery, specific transcriptomic studies on this compound were not found in the public domain.

Proteomics for Protein Abundance and Post-Translational Modifications

Proteomics is the large-scale study of proteins, including their abundance, modifications, interactions, and localization. Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a biological sample. This can reveal how this compound affects protein levels and their post-translational modifications (PTMs), which are crucial for protein function. Since this compound is known to inhibit STAT3 phosphorylation and affect Mcl-1 and SHP1 protein levels guidetopharmacology.orgnih.gov, a proteomic analysis could provide a broader picture of the protein networks influenced by the compound and identify other key protein targets or downstream effectors. While proteomics is widely used in compound research, specific proteomic studies detailing the effects of this compound on protein abundance or PTMs were not identified in the consulted literature.

Metabolomics for Pathway Interrogation

Metabolomics is the comprehensive study of small molecule metabolites within a biological system. The metabolome represents the downstream output of gene and protein activity and can provide a snapshot of the physiological state of a cell or organism. By analyzing changes in metabolite profiles after this compound treatment, researchers can gain insights into affected metabolic pathways. This can help to understand how the compound impacts cellular energy production, signaling, and other essential metabolic processes. Although metabolomics is a valuable tool for pathway interrogation in drug research, specific metabolomic studies on the effects of this compound were not found in the publicly available information.

Future Research Directions and Translational Potential of Sc 2001 As a Research Tool

Identification of Unexplored Molecular Targets and Off-Targets

While research has identified RFX-1 and SHP-1 as key targets of SC-2001, further investigation is needed to fully elucidate its molecular target profile nih.govnih.gov. Identifying additional unexplored molecular targets could reveal novel pathways influenced by this compound, expanding its utility as a probe for cell signaling research. Understanding off-targets is also crucial for interpreting research findings and ensuring specificity when using this compound as a tool mdpi.comofftargets.comacs.org. Techniques such as proteomic profiling and high-throughput screening could be employed to systematically identify other proteins or pathways that interact with this compound. Research into off-target effects is an important area for future study in pharmacology nih.gov.

Development of Novel Preclinical Models for this compound Research

Advancing the understanding of this compound's effects necessitates the development and application of novel preclinical models that can more accurately recapitulate complex biological environments. Preclinical models are essential for studying disease mechanisms and evaluating potential therapeutic strategies oxfordvacmedix.commdpi.com.

Advanced 3D Cell Culture Systems and Organoids

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the in vivo cellular environment thermofisher.comfrontiersin.org. Advanced 3D cell culture systems, including spheroids and organoids, offer a more physiologically relevant context for studying cell behavior and responses to compounds like this compound thermofisher.comfrontiersin.orgnih.gov. Organoids, derived from stem cells or primary tissues, can recapitulate aspects of organ structure and function, providing a valuable tool for investigating this compound's effects in a more complex tissue microenvironment nih.govstemcell.comrupress.org. Utilizing these models can provide insights into this compound's activity that may not be apparent in 2D systems.

Genetically Engineered Animal Models for Specific Pathway Research

Genetically engineered animal models, particularly mice, are invaluable for studying the role of specific genes and pathways in biological processes and disease royalsociety.orgulisboa.ptresearchgate.netembopress.org. Developing genetically engineered models that modulate the expression or activity of known this compound targets, such as RFX-1 or SHP-1, could provide a deeper understanding of how this compound influences these pathways in a whole organism context nih.govnih.gov. These models can help dissect the downstream effects of this compound and identify the specific contributions of its targets to observed cellular or physiological outcomes researchgate.net. Transgenic models can be used to identify and validate targets for specific tumor types aacrjournals.org.

Role of this compound as a Chemical Probe for Biological Processes

Chemical probes are small molecules with defined potency, selectivity, and cell permeability that are used to investigate biological mechanisms mdpi.comnih.govresearchgate.net. Given its demonstrated ability to modulate specific protein activity, this compound can serve as a valuable chemical probe to study the roles of RFX-1 and SHP-1 in various biological processes beyond its initial area of research nih.govnih.gov. By using this compound to perturb the activity of these proteins, researchers can gain insights into their functions in different cell types and physiological contexts. The use of chemical probes has been instrumental in advancing the understanding of numerous biological areas nih.govresearchgate.net.

Q & A

Q. What molecular mechanisms underlie SC-2001-induced autophagy in hepatocellular carcinoma (HCC) cells?

this compound activates the RFX-1/SHP-1/STAT3 signaling axis, leading to transcriptional upregulation of SHP-1 and subsequent dephosphorylation of STAT3. This cascade reduces Mcl-1 expression, disrupting its interaction with beclin 1 and freeing beclin 1 to initiate autophagy. Key biomarkers include LC3-II (autophagosome marker), p-STAT3 (inactivated form), and RFX-1/SHP-1 (validated via Western blot and chromatin immunoprecipitation) .

Q. How does this compound differ from obatoclax in inducing autophagy?

Unlike obatoclax, this compound exhibits higher potency and distinct mechanisms: it specifically disrupts the beclin 1-Mcl-1 complex without affecting beclin 1-Bcl-2 interactions. Additionally, this compound induces RFX-1-dependent SHP-1 activation, a pathway not observed with obatoclax. Dose-response assays and comparative LC3-II Western blots highlight these differences .

Q. Which biomarkers are critical for assessing this compound's efficacy in preclinical HCC models?

Essential biomarkers include:

  • LC3-II : Quantified via Western blot or fluorescence microscopy (GFP-LC3 puncta).
  • p-STAT3 (Tyr705) : Assessed using ELISA or phospho-specific antibodies.
  • RFX-1/SHP-1 : Validated through siRNA knockdown and overexpression experiments.
  • Mcl-1 : Monitored via co-immunoprecipitation with beclin 1 .

Advanced Research Questions

Q. What experimental approaches validate the role of RFX-1 in this compound-mediated SHP-1 activation?

  • siRNA Knockdown : Silencing RFX-1 abolishes this compound-induced SHP-1 and LC3-II upregulation.
  • Chromatin Immunoprecipitation (ChIP) : Confirms RFX-1 binding to the SHP-1 promoter.
  • Overexpression Studies : RFX-1 transfection enhances SHP-1 expression and autophagy in PLC5 cells.
  • In Vivo Models : RFX-1/SHP-1/LC3-II co-expression in xenograft tumors (IHC validation) .

Q. How can researchers resolve contradictions in autophagy's role as pro-survival or pro-death in this compound-treated HCC models?

  • Pharmacological Inhibition : Combine this compound with autophagy inhibitors (e.g., 3-MA, bafilomycin A1) to assess reversibility of cell death.
  • Genetic Knockouts : Use CRISPR/Cas9 to delete autophagy genes (e.g., ATG5, beclin 1) and measure apoptosis/autophagy markers.
  • Context-Dependent Analysis : Evaluate autophagy's role in nutrient-deprived vs. nutrient-rich conditions (e.g., serum starvation assays) .

Q. What strategies confirm the specificity of this compound's interaction with the beclin 1-Mcl-1 complex?

  • Co-Immunoprecipitation (Co-IP) : Validate disrupted beclin 1-Mcl-1 binding in this compound-treated vs. untreated cells.
  • Competitive Binding Assays : Test this compound against other Bcl-2 inhibitors (e.g., ABT-737) to rule off-target effects.
  • siRNA Rescue Experiments : Mcl-1 overexpression reverses this compound-induced LC3-II accumulation .

Q. How should researchers design experiments to differentiate between apoptosis and autophagy-mediated cell death in this compound-treated HCC cells?

  • Dual Inhibition : Treat cells with caspase inhibitors (e.g., Z-VAD-FMK) and autophagy inhibitors (e.g., 3-MA) to isolate death pathways.
  • Marker Co-Localization : Use fluorescence microscopy to track caspase-3 activation (apoptosis) alongside GFP-LC3 puncta (autophagy).
  • Transcriptomic Profiling : Compare gene expression patterns of apoptosis (e.g., BAX, PUMA) vs. autophagy (e.g., ATG5, ULK1) pathways .

Methodological Notes

  • Data Contradiction Analysis : When autophagy exhibits dual roles, employ multi-omics integration (e.g., proteomics + transcriptomics) to identify context-specific regulators .
  • In Vivo Validation : Use orthotopic HCC mouse models with longitudinal LC3-II IHC and tumor volume measurements to correlate autophagy with therapeutic efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.